3-formyl-1H-indole-6-carboxylic acid
Description
Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry
Indole derivatives are integral to a multitude of biologically active compounds. openmedicinalchemistryjournal.com Their structural motif is found in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide range of alkaloids with potent pharmacological activities. In the pharmaceutical industry, the indole scaffold is a key component in numerous approved drugs, including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders. openmedicinalchemistryjournal.com The ability of the indole nucleus to interact with various biological targets, coupled with the relative ease of its chemical modification, has cemented its status as a critical pharmacophore in drug discovery.
The formyl group at the 3-position and the carboxylic acid at the 6-position of the indole ring in 3-formyl-1H-indole-6-carboxylic acid provide orthogonal handles for chemical manipulation. The aldehyde can readily participate in reactions such as condensations, oxidations, and reductions, while the carboxylic acid can be converted into esters, amides, and other acid derivatives. This dual reactivity allows for the systematic elaboration of the indole core, enabling the synthesis of diverse libraries of compounds for biological screening.
Historical Context of this compound Research
While the broader history of indole chemistry dates back to the 19th century, specific research on this compound is more recent. Historically, the synthesis of functionalized indoles has been a significant area of focus for organic chemists. Classic methods like the Fischer indole synthesis have been refined over the years, and new synthetic routes continue to be developed.
The preparation of formyl-indole derivatives, in particular, has been a subject of interest due to their utility as synthetic intermediates. The Vilsmeier-Haack formylation is a common method for introducing a formyl group at the C3 position of the indole ring. nih.govresearchgate.netekb.eg The synthesis of indole-6-carboxylic acids often involves multi-step sequences starting from appropriately substituted anilines or other precursors. A notable example in the synthesis of related compounds is the preparation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates, which highlights the strategic approaches to constructing such functionalized indole systems. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-formyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-4-11-9-3-6(10(13)14)1-2-8(7)9/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRGKSIBZRFCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887576-06-9 | |
| Record name | 3-formyl-1H-indole-6-carboxylic acid | |
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Advanced Synthetic Methodologies for 3 Formyl 1h Indole 6 Carboxylic Acid and Its Analogues
Strategic Approaches to Indole (B1671886) Ring System Formation
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and modern catalytic methods. The synthesis of polysubstituted indoles, such as 3-formyl-1H-indole-6-carboxylic acid, requires careful strategic planning to control regioselectivity and incorporate the desired functional groups.
Condensation Reactions in this compound Synthesis
While classical condensation reactions for indole synthesis, such as the Fischer indole synthesis, are widely employed, their direct application to produce this compound is not straightforward due to the reactivity of the formyl and carboxylic acid groups under the often harsh acidic conditions. The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, remains a powerful tool for constructing the indole core. alfa-chemistry.comwikipedia.orgthermofisher.com Pyruvic acid phenylhydrazone, for instance, can be cyclized to yield indole-2-carboxylic acid, which can be subsequently decarboxylated. alfa-chemistry.com However, direct formation of a 3-formyl substituted indole with a carboxylic acid at the 6-position using this method is challenging.
A more direct approach involves the formylation of a pre-existing indole-6-carboxylic acid or its ester derivative. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. mdpi.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. researchgate.net The reaction proceeds via electrophilic substitution, preferentially at the electron-rich C-3 position of the indole ring. A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of methyl 1H-indole-6-carboxylate, followed by hydrolysis of the methyl ester.
Another classical formylation method is the Reimer-Tiemann reaction, which utilizes chloroform (B151607) in a basic medium to generate dichlorocarbene (B158193) as the electrophile. mdpi.com While effective for some indole systems, this reaction can sometimes lead to mixtures of products and may not be as regioselective as the Vilsmeier-Haack reaction for this particular substrate.
Cyclization Reactions in the Synthesis of Indole Derivatives
Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed cyclization reactions for the construction of heterocyclic frameworks, including indoles. Palladium-catalyzed reactions, in particular, have proven to be exceptionally versatile for forming C-C and C-N bonds under mild conditions. organicreactions.org These methods often start with appropriately substituted anilines and proceed via intramolecular cyclization.
For instance, the palladium-catalyzed cyclization of o-alkynyl anilines is a powerful strategy for indole synthesis. mdpi.com To apply this to the synthesis of this compound, one would require a starting material with the necessary functionalities in place on the aniline (B41778) and alkyne moieties.
Another approach involves the reductive cyclization of β-nitrostyrenes. Palladium-catalyzed reductive cyclization of β-nitrostyrenes using a CO surrogate can lead to the formation of the indole ring. mdpi.com The substituents on the starting nitrostyrene (B7858105) determine the final substitution pattern on the indole.
While these cyclization strategies offer elegant pathways to substituted indoles, their direct application to the synthesis of this compound would necessitate multi-step preparations of the required starting materials.
Multi-component Reactions for Indole Core Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of diverse heterocyclic compounds. wikipedia.orgacs.orgnumberanalytics.comorganic-chemistry.orgnih.gov
The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. nih.gov While not directly yielding an indole, the products of the Ugi reaction can be further transformed to generate heterocyclic systems. An interrupted Ugi reaction has been utilized to create aminoindoles. nih.gov
The Passerini three-component reaction combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.org This reaction has been employed in the synthesis of oxindole (B195798) derivatives, which are structurally related to indoles. researchgate.net
While MCRs offer a high degree of molecular diversity, their direct application to the one-pot synthesis of a specifically substituted indole like this compound remains a significant synthetic challenge and is not a commonly reported strategy.
Functional Group Interconversions at the Indole C-3 Position (Formyl Group)
The formyl group at the C-3 position of the indole ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.
The aldehyde can be readily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid, using standard oxidizing agents. wikipedia.org Conversely, reduction of the formyl group can yield the corresponding alcohol, 3-(hydroxymethyl)indole.
Condensation reactions of the formyl group with active methylene (B1212753) compounds, such as nitromethane (B149229) in a Henry reaction, can lead to the formation of 3-nitrovinyl indole. wikipedia.org The formyl group can also participate in the Mannich reaction, which involves the aminoalkylation of an acidic proton. libretexts.orgwikipedia.orgchemtube3d.com Indole itself is an active substrate for the Mannich reaction, typically reacting at the C-3 position to provide gramine (B1672134) derivatives. libretexts.org For this compound, the Mannich reaction would likely involve the formyl group or other positions on the ring depending on the reaction conditions.
The formyl group can also be a precursor for the synthesis of other heterocyclic rings fused to the indole core.
Modifications at the Indole C-6 Position (Carboxylic Acid Group)
The carboxylic acid group at the C-6 position offers numerous opportunities for derivatization, enabling the synthesis of a wide array of analogues with potentially altered physicochemical and biological properties.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This method is widely applicable to a variety of alcohols.
Amide Bond Formation: The synthesis of amides from the carboxylic acid is a crucial transformation in medicinal chemistry. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.
| Amine | Coupling Reagent | Product | Reference |
| Primary Amine | EDC/HOBt | N-Alkyl/Aryl-3-formyl-1H-indole-6-carboxamide | organic-chemistry.org |
| Secondary Amine | HATU | N,N-Dialkyl-3-formyl-1H-indole-6-carboxamide | organic-chemistry.org |
N-Substitution Strategies in this compound Derivatives
Modification of the indole nitrogen (N-1 position) is a common strategy to modulate the properties of indole-containing molecules. N-substitution can influence the electronic properties of the indole ring and provide a point for further functionalization.
N-Alkylation: The N-H proton of the indole ring can be deprotonated with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide to introduce an alkyl group at the N-1 position. organic-chemistry.org The choice of base and solvent is crucial to achieve selective N-alkylation over C-alkylation.
N-Arylation: The introduction of an aryl group at the indole nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the N-arylation of indoles using aryl halides or arylboronic acids as the aryl source. nih.govnih.gov These reactions typically employ palladium or copper catalysts with appropriate ligands.
| Arylating Agent | Catalyst System | Product | Reference |
| Aryl Bromide | Pd₂(dba)₃ / Ligand | N-Aryl-3-formyl-1H-indole-6-carboxylic acid ester | nih.gov |
| Arylboronic Acid | Cu(OAc)₂ | N-Aryl-3-formyl-1H-indole-6-carboxylic acid ester | mdpi.com |
The ester of this compound is often used in these N-substitution reactions to avoid potential complications with the free carboxylic acid group. Subsequent hydrolysis of the ester can then provide the desired N-substituted carboxylic acid.
Stereoselective Synthesis of Chiral Analogues
The development of methodologies for the stereoselective synthesis of chiral indole derivatives is a significant area of focus in organic chemistry, driven by the prevalence of the indole scaffold in biologically active molecules. While specific literature on the stereoselective synthesis of chiral analogues of this compound is not extensively detailed, a variety of advanced enantioselective strategies for the functionalization of the indole nucleus have been established. These methods provide a foundational framework for the potential synthesis of chiral analogues of the target compound, primarily through catalytic asymmetric reactions that introduce stereocenters at various positions on the indole ring.
The primary approaches involve the functionalization of the C2, C3, or N1 positions of the indole core, as well as dearomatization strategies. These reactions are often facilitated by chiral catalysts, including transition metal complexes and organocatalysts, which can effectively control the stereochemical outcome.
Catalytic Asymmetric C-H Functionalization
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy. In the context of indoles, enantioselective C-H alkylation, particularly at the C2 position, has been achieved using cobalt catalysis. nih.gov This approach utilizes a Cp*Co(III) complex in conjunction with a chiral carboxylic acid (CCA) as a co-catalyst. nih.gov The reaction proceeds with a broad range of indole substrates, including those with electron-withdrawing and electron-donating groups at the 4-, 5-, or 6-positions, affording the desired products in good yields with excellent diastereo- and enantioselectivities. nih.gov This tolerance for substitution on the benzene (B151609) ring suggests the feasibility of applying this methodology to a 6-carboxy-substituted indole scaffold, a key feature of this compound.
Another significant advancement is the rhodium(II)-catalyzed enantioselective C-H functionalization of indoles at the C3 position. acs.org This method employs α-alkyl-α-diazoesters as carbene precursors, which react with indoles in the presence of a chiral rhodium catalyst, Rh₂(S-NTTL)₄, to yield α-alkyl-α-indolylacetates with high yield and enantioselectivity. acs.org The mechanism is proposed to involve a rhodium-ylide intermediate with oxocarbenium character. acs.org
Below is a table summarizing representative results for cobalt-catalyzed asymmetric C2-alkylation of substituted indoles.
| Indole Substrate (Substitution) | Alkene Partner | Catalyst System | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|---|
| 5-MeO-Indole | Styrene | CpCo(CO)I₂ / AgSbF₆ / CCA-4 | 85 | >95:5 | 94 | nih.gov |
| 5-Cl-Indole | Styrene | CpCo(CO)I₂ / AgSbF₆ / CCA-4 | 82 | >95:5 | 95 | nih.gov |
| 6-Me-Indole | Styrene | CpCo(CO)I₂ / AgSbF₆ / CCA-4 | 80 | >95:5 | 94 | nih.gov |
| 4-Cl-Indole | Styrene | CpCo(CO)I₂ / AgSbF₆ / CCA-4 | 75 | >95:5 | 92 | nih.gov |
Asymmetric Dearomatization Reactions
Catalytic asymmetric dearomatization (CADA) of indoles is a powerful strategy for accessing chiral indolenines and fused indolines, which are common cores in natural alkaloids. nih.gov Chiral phosphoric acid (CPA) has been effectively used to catalyze the dearomatization of 2,3-disubstituted indoles with naphthoquinone monoimines as electrophiles. nih.gov A notable feature of this methodology is the ability to switch between two different chiral products—indolenines and fused indolines—by simply altering the post-processing conditions. nih.gov Both classes of compounds can be obtained in high yields and with excellent enantioselectivities (typically 97-99% ee). nih.gov The adaptability of this reaction to various substituents on the indole's benzene ring indicates its potential for creating complex chiral analogues derived from a this compound precursor. nih.gov
Organocatalytic and Metal-Catalyzed Alkylations
The innate nucleophilicity of the C3 position of the indole ring has been widely exploited for asymmetric functionalization. researchgate.netrsc.org Organocatalysis, in particular, has provided numerous methods for the enantioselective Friedel-Crafts alkylation of indoles. For instance, chiral Brønsted acids can catalyze the addition of indoles to various electrophiles. organic-chemistry.org The concept of "asymmetric counteranion-directed" catalysis is often invoked, where a chiral acid generates a chiral ion pair that directs the enantioselective attack of the indole. rsc.org
Furthermore, gold-catalyzed enantioselective functionalization represents another mature field, although its application to indoles has been comparatively less explored. rsc.org These reactions pave the way for novel strategies in building molecular complexity starting from the indole core. rsc.org
The following table presents data on the chiral phosphoric acid-catalyzed asymmetric dearomatization of substituted indoles.
| Indole Substrate (2,3-Substitution) | Electrophile | Product Type | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|
| 2-Me, 3-Me-Indole | Naphthoquinone monoimine | Indolenine | 90 | 99 | nih.gov |
| 5-Br, 2-Me, 3-Me-Indole | Naphthoquinone monoimine | Indolenine | 85 | 98 | nih.gov |
| 5-MeO, 2-Me, 3-Me-Indole | Naphthoquinone monoimine | Fused Indoline (B122111) | 78 | 98 | nih.gov |
| 6-Cl, 2-Me, 3-Me-Indole | Naphthoquinone monoimine | Fused Indoline | 82 | 97 | nih.gov |
N-H Functionalization and Axial Chirality
Beyond functionalization of the carbon framework, stereoselective modification at the N1 position offers another route to chiral indole analogues. Strategies for the enantioselective N-functionalization of indoles have been developed, often requiring the installation of a substituent at the C3 position to control regioselectivity. researchgate.net More recently, the synthesis of N-N axially chiral indole compounds has been achieved through an asymmetric N-acylation reaction catalyzed by chiral isothiourea. rsc.org This method provides access to a novel class of chiral molecules with high yields and enantioselectivities. rsc.org
These diverse and powerful methodologies, while not directly applied to this compound, demonstrate the broad potential for creating its chiral analogues. The successful application of these techniques to indoles bearing a variety of functional groups suggests that a suitably protected 6-carboxylic acid derivative could be a viable substrate for such transformations, opening avenues for the synthesis of novel, enantiomerically pure indole compounds.
Derivatization Strategies and Structural Diversification of 3 Formyl 1h Indole 6 Carboxylic Acid Scaffold
Synthesis of Ester Derivatives, including Methyl and Ethyl Esters
The carboxylic acid functionality of 3-formyl-1H-indole-6-carboxylic acid is a prime site for modification, with esterification being a common and straightforward transformation. The synthesis of methyl and ethyl esters is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. This equilibrium-driven reaction is often facilitated by the removal of water to drive the reaction to completion.
Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). The general reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the desired ester. The reaction conditions are typically mild, involving heating the mixture to reflux.
Table 1: Synthesis of Ester Derivatives
| Ester Derivative | Alcohol | Catalyst | General Reaction Conditions |
|---|---|---|---|
| Methyl 3-formyl-1H-indole-6-carboxylate | Methanol | H₂SO₄ or HCl | Reflux |
| Ethyl 3-formyl-1H-indole-6-carboxylate | Ethanol | H₂SO₄ or HCl | Reflux |
Amidation Reactions and Carboxamide Derivatives
The conversion of the carboxylic acid group to a carboxamide is another crucial derivatization strategy that allows for the introduction of a wide array of substituents. Amidation reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Several coupling agents can be employed to facilitate this transformation. Common examples include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC). Another effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming an N-acylimidazole intermediate that readily reacts with an amine. These reactions are generally carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The choice of amine determines the nature of the substituent on the amide nitrogen, providing a straightforward method for generating a library of carboxamide derivatives.
Table 2: Common Reagents for Amidation
| Coupling Agent | Additive (if any) | Solvent | Key Features |
|---|---|---|---|
| EDC | HOBt | DMF, DCM | High yields, mild conditions |
| DCC | DMAP | DCM | Effective but can form urea (B33335) byproduct |
| CDI | None | THF, DMF | Forms a reactive acylimidazole intermediate |
Indole (B1671886) Nitrogen Functionalization
The nitrogen atom of the indole ring is nucleophilic and can be functionalized through various reactions, such as N-alkylation and N-acylation. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds.
N-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl or substituted alkyl groups.
N-Acylation: N-acylation of the indole nitrogen can be achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. Direct acylation with carboxylic acids can also be performed using coupling agents or under specific catalytic conditions. This modification introduces an amide functionality directly attached to the indole ring, which can serve as a key structural element in many biologically active molecules.
Combinatorial Synthesis and Library Generation Utilizing this compound as a Building Block
The trifunctional nature of this compound makes it an ideal scaffold for the construction of combinatorial libraries. By systematically varying the substituents at the C3, C6, and N1 positions, a large number of diverse compounds can be rapidly synthesized.
For instance, a library can be generated by first creating a set of ester or amide derivatives at the C6 position. Each of these derivatives can then be subjected to a series of condensation reactions at the C3 formyl group with a collection of active methylene (B1212753) compounds or Wittig reagents. Finally, the indole nitrogen of each resulting product can be functionalized with a variety of alkyl or acyl groups. This combinatorial approach allows for the exploration of a vast chemical space, which is highly valuable in drug discovery and materials science for identifying compounds with desired properties. The ability to independently modify the three key functional groups provides a powerful tool for structure-activity relationship (SAR) studies.
Medicinal Chemistry Applications and Biological Activity Profiling of 3 Formyl 1h Indole 6 Carboxylic Acid Derivatives
Exploration of Indole-Based Derivatives in Drug Discovery
The indole (B1671886) ring system is a versatile pharmacophore due to its structural resemblance to tryptophan, an essential amino acid, allowing it to interact with a multitude of biological receptors and enzymes. nih.gov This inherent bioactivity is exemplified by the number of indole-containing drugs approved for clinical use, such as the anticancer agents vincristine (B1662923) and vinblastine, and the anti-inflammatory drug indomethacin. nih.govnih.gov
The field of medicinal chemistry has seen a continuous exploration of indole derivatives, leading to compounds that can target specific proteins and genes involved in the growth and survival of cancer cells or modulate inflammatory pathways. nih.govnih.gov The structural flexibility of the indole core allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to achieve desired potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Recent reviews highlight the progress in developing indole-based compounds for cancer, infectious diseases, and inflammatory conditions, underscoring the scaffold's enduring importance in modern drug discovery. nih.govnih.gov
Anti-inflammatory Properties of Derived Compounds
Inflammation is a complex biological response implicated in numerous diseases. Indole derivatives have historically played a significant role in the development of anti-inflammatory agents. nih.govchemrxiv.org For instance, indole-2-carboxamide derivatives have been synthesized and shown to effectively inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models. nih.gov Other studies have explored indole carboxamide derivatives for their analgesic and anti-inflammatory potential, with some compounds showing significant inhibition of inflammation in animal models. theaspd.com
The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov While the broader class of indole derivatives shows considerable promise, specific research focusing on the anti-inflammatory properties of compounds derived directly from 3-formyl-1H-indole-6-carboxylic acid is not extensively detailed in the current literature. However, the general anti-inflammatory activity of related indole structures suggests this would be a viable area for future investigation. chemrxiv.orgchemrxiv.org
Anticancer Activity and Oncology Research
The development of novel anticancer agents is a primary focus of medicinal chemistry, and indole derivatives are at the forefront of this research. nih.govnih.gov Specifically, derivatives of indole-6-carboxylic acid have been investigated as multi-target antiproliferative agents. researchgate.netnih.gov These compounds often exert their effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis. researchgate.netnih.govresearchgate.net
Research has focused on designing and synthesizing indole-6-carboxylic acid derivatives that can selectively target and inhibit the kinase activity of EGFR and VEGFR-2. nih.govresearchgate.net By modifying the core indole-6-carboxylic acid structure—for example, by creating hydrazone or oxadiazole derivatives—scientists have developed compounds with potent cytotoxic activity against various human cancer cell lines, including colon (HCT-116, HT-29), cervical (HeLa), and lung (A549) cancer cells. nih.govresearchgate.netresearchgate.net
Certain synthesized derivatives have demonstrated high efficacy, with IC50 values indicating potent inhibition of cancer cell proliferation. nih.govresearchgate.net For instance, specific hydrazone derivatives targeting EGFR and oxadiazole derivatives targeting VEGFR-2 have been identified as the most effective cytotoxic agents in their respective series. nih.govnih.gov These compounds were found to induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis (programmed cell death) through the extrinsic pathway. nih.govresearchgate.net
Table 1: Anticancer Activity of Selected Indole-6-Carboxylic Acid Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4a | EGFR | HCT-116 | 1.8 ± 0.1 | nih.gov |
| Compound 4a | EGFR | HepG2 | 2.1 ± 0.3 | nih.gov |
| Compound 4a | EGFR | A549 | 2.5 ± 0.2 | nih.gov |
| Compound 6c | VEGFR-2 | HCT-116 | 1.5 ± 0.1 | nih.gov |
| Compound 6c | VEGFR-2 | HepG2 | 1.9 ± 0.2 | nih.gov |
This table is generated based on data for indole-6-carboxylate ester derivatives designed to target specific kinases.
Targeting multiple pathways is a key strategy in modern oncology to overcome drug resistance and improve therapeutic outcomes. The development of dual inhibitors or compounds that can be used in combination therapy is an active area of research. Indole derivatives that inhibit both EGFR and VEGFR-2 could potentially enhance the efficacy of existing chemotherapies or targeted agents. researchgate.netnih.gov By simultaneously blocking signals for cell proliferation (EGFR) and tumor blood supply formation (VEGFR-2), these compounds could create a more comprehensive antitumor effect. While specific studies detailing the use of this compound derivatives in combination with established cancer treatments are limited, the multi-targeted nature of related indole-6-carboxylic acid derivatives makes them promising candidates for such therapeutic strategies. nih.govresearchgate.net
Histone Deacetylase (HDAC) Inhibitory Activity
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. acs.org Their inhibition has emerged as a promising strategy for cancer therapy, as it can lead to the re-expression of tumor suppressor genes. acs.org Several indole-based compounds have been identified as potent HDAC inhibitors. nih.gov For example, tryptoline-based derivatives have been explored for the design of selective HDAC6 inhibitors. doi.org
The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The indole nucleus can serve as an effective cap group. While various carboxylic acid derivatives have been tested for HDAC inhibition, and some indole-containing molecules are potent inhibitors, specific research on the HDAC inhibitory activity of derivatives from this compound is not well-documented in the available literature. nih.govsigmaaldrich.com
Structure-Activity Relationship (SAR) Studies for Therapeutic Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. For the anticancer indole-6-carboxylic acid derivatives, SAR studies have provided valuable insights. researchgate.netresearchgate.net
It has been shown that the presence of an aryl or heteroaryl fragment attached to a linker is a crucial requirement for the antitumor activity of these compounds. nih.gov In a series of derivatives targeting EGFR and VEGFR-2, specific substitutions on these aromatic rings significantly influenced potency. For example, in one study, an unsubstituted phenyl moiety on a hydrazine-1-carbothioamide derivative resulted in the highest EGFR inhibitory activity. nih.gov For the VEGFR-2 targeting series, a chloro group at the 4-position of the aromatic ring on an oxadiazole derivative yielded the highest activity. nih.gov These SAR findings are critical for guiding the design of new, more potent, and selective indole-6-carboxylic acid derivatives as anticancer agents. researchgate.netresearchgate.net
Design and Synthesis of Fluorescent Probes for Biological Imaging
The indole ring system is inherently fluorescent, making it an attractive scaffold for the development of fluorescent probes for biological imaging. The photophysical properties of indole derivatives can be finely tuned by the introduction of various functional groups that can modulate the electron density of the aromatic system.
The design of fluorescent probes often relies on a donor-π-acceptor (D-π-A) architecture, where the indole moiety can act as the electron donor or as part of the conjugated π-system. The 3-formyl group, being an electron-withdrawing group, and the 6-carboxylic acid group, which can also influence the electronic properties, make this compound a potentially useful building block for such probes. For instance, novel fluorescent indole nucleoside analogues have been synthesized, demonstrating the versatility of the indole core in creating fluorescent molecules.
While the direct synthesis of fluorescent probes from this compound is not explicitly detailed in the available literature, the principles of fluorescent probe design suggest its potential utility. The carboxylic acid group could be used for conjugation to biomolecules or for modulating water solubility, while the formyl group could serve as a reactive handle for further chemical modifications to create sensors for specific analytes. Photoactivated ("caged") fluorescent dyes, which are precursors to fluorescent molecules, represent another area where such indole derivatives could find application.
Table 2: Functional Groups on Indole Scaffolds and Their Potential Roles in Fluorescent Probes
| Functional Group | Potential Role in Fluorescent Probe Design |
| Indole Ring | Core fluorophore |
| Formyl Group | Electron-withdrawing group to modulate spectroscopic properties; reactive site for synthesis |
| Carboxylic Acid Group | Enhance water solubility; conjugation to biomolecules; pH sensing |
Further research is required to explore the synthesis and application of fluorescent probes specifically derived from this compound for biological imaging.
Computational and Theoretical Investigations of 3 Formyl 1h Indole 6 Carboxylic Acid and Its Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. bohrium.comnih.gov For indole (B1671886) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G** are commonly used to analyze optimized geometries, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (FMOs). bohrium.comresearchgate.net
The electronic character of 3-formyl-1H-indole-6-carboxylic acid is shaped by its substituents. The indole nucleus itself is an electron-rich aromatic system. nih.gov However, the formyl group at the C3-position and the carboxylic acid at the C6-position are both electron-withdrawing groups. These substituents significantly influence the electron density distribution across the indole ring system.
Analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic transitions. nih.govresearchgate.net For indole analogues, the HOMO is typically distributed over the indole ring, while the LUMO can be localized on specific substituents. researchgate.net In this compound, the electron-withdrawing nature of the formyl and carboxyl groups is expected to lower the energy of the LUMO, consequently reducing the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies higher chemical reactivity and is a key factor in designing molecules for various applications, including pharmaceuticals and organic electronics. bohrium.comnih.gov
Calculations on related indole derivatives provide insight into expected values. For instance, DFT studies on various substituted indoles have calculated HOMO-LUMO gaps and other quantum chemical descriptors to correlate structure with chemical activity. bohrium.com The presence of strong electron-withdrawing groups, like the nitro group in some studied analogues, has been shown to significantly enhance chemical activity, a principle that would apply to the formyl and carboxyl groups of the target molecule. bohrium.com
Table 1: Predicted Electronic Properties based on Analogue Studies
| Property | Expected Influence on this compound | Rationale based on Analogue Studies |
|---|---|---|
| HOMO Energy | Relatively low | Delocalization over the π-system of the indole ring. |
| LUMO Energy | Significantly lowered | Strong electron-withdrawing effects of C3-formyl and C6-carboxyl groups. |
| HOMO-LUMO Gap (ΔE) | Relatively small | Lowered LUMO energy leads to a smaller gap, suggesting higher reactivity. |
| Dipole Moment | High | Asymmetric distribution of electron density due to polar substituents. bohrium.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.govnih.govnih.gov These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.
Studies on analogues provide compelling evidence for the potential biological targets of this compound. For example, derivatives of indole-6-carboxylic acid have been synthesized and investigated as inhibitors of key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net Docking studies of these compounds revealed that the indole-6-carboxylic acid scaffold can effectively fit into the active sites of these kinases. The carboxylic acid moiety often plays a crucial role by forming key hydrogen bond interactions with amino acid residues, such as Aspartate or Arginine, within the binding pocket. nih.govsci-hub.se
Similarly, derivatives of indole-3-carboxaldehyde (B46971) have been explored for various therapeutic applications, including antimicrobial and anti-inflammatory agents. mdpi.comnih.gov Docking simulations of these analogues have shown that the formyl group can act as a hydrogen bond acceptor, interacting with residues like Serine or Glycine in enzyme active sites. sci-hub.se The indole NH group frequently serves as a hydrogen bond donor. sci-hub.se
For this compound, it is hypothesized that the molecule can form multiple specific interactions within a target binding site:
The carboxylic acid group can act as a strong hydrogen bond donor and acceptor.
The indole NH group can serve as a hydrogen bond donor.
The formyl oxygen can act as a hydrogen bond acceptor.
The aromatic indole ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. sci-hub.se
MD simulations on complexes of indole derivatives with their target proteins have been used to confirm the stability of the docked poses and to analyze the dynamic behavior of the ligand within the binding pocket over time. nih.gov Such studies on a potential complex with this compound would be essential to validate initial docking results and assess the durability of key intermolecular interactions.
Table 2: Potential Ligand-Target Interactions based on Analogue Docking Studies
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction | Reference Target Classes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Arginine, Lysine, Aspartate | Hydrogen Bonding, Salt Bridge | Kinases (EGFR, VEGFR-2) nih.govsci-hub.se |
| Indole N-H | Aspartate, Glutamate, Serine | Hydrogen Bonding | Various Enzymes sci-hub.se |
| Formyl C=O | Glycine, Serine, Cysteine | Hydrogen Bonding | Various Enzymes sci-hub.se |
Prediction of Reactivity and Mechanistic Studies
Computational methods are adept at predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are particularly useful for visualizing the electron density distribution and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show distinct regions of charge distribution:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the formyl and carboxylic acid groups, indicating these are the primary sites for electrophilic attack.
Positive Potential (Blue): Located around the indole NH proton and the carboxylic acid proton, highlighting these as sites for nucleophilic attack or hydrogen bond donation.
The indole ring itself has a complex reactivity pattern. While generally electron-rich and prone to electrophilic substitution, the presence of the electron-withdrawing formyl group at the C3 position deactivates this site. nih.gov Computational studies on indolynes (aryne derivatives of indoles) show that the indole ring can be rendered susceptible to nucleophilic attack under certain conditions, an example of umpolung (reactivity reversal). nih.gov
Mechanistic studies of reactions involving the functional groups provide further insight. The Vilsmeier-Haack reaction, used to synthesize indole-3-carboxaldehydes, involves the formylation of the electron-rich C3 position of the indole ring. orgsyn.org The reactivity of the aldehyde group itself is well-established; it readily undergoes condensation reactions with amines to form Schiff bases or can be oxidized or reduced. researchgate.netekb.eg The carboxylic acid group can be converted to esters or amides, often requiring activation with coupling agents. nih.gov Computational modeling of these reaction pathways can determine transition state energies and predict reaction kinetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models based on a set of known molecules (a training set), QSAR can predict the activity of new, untested compounds. nih.gov
While no specific QSAR models for this compound were found, numerous studies have been performed on broader classes of indole derivatives. mdpi.comnih.govmdpi.comnih.gov These studies identify key molecular descriptors that are critical for a particular biological effect.
Common descriptors used in QSAR models for indole derivatives include:
Electronic Descriptors: Charges on specific atoms, dipole moment, HOMO/LUMO energies. These relate to the molecule's ability to participate in electrostatic or orbital-controlled interactions.
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., molar refractivity). These describe the size and shape of the molecule, which are crucial for fitting into a receptor's binding site.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which quantifies the molecule's lipophilicity and influences its ability to cross cell membranes.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Conformational Analysis and Spectroscopic Property Prediction
Theoretical methods are highly effective for exploring the conformational landscape of a molecule and predicting its spectroscopic properties, which can then be compared with experimental data for structural validation.
Conformational Analysis: For this compound, the primary conformational flexibility arises from the rotation around the single bonds connecting the formyl and carboxylic acid groups to the indole ring. Potential energy surface (PES) scans can be performed by systematically rotating these dihedral angles to identify the most stable, low-energy conformers. nih.gov It is expected that the most stable conformation will be planar or nearly planar to maximize π-conjugation between the substituents and the indole ring. Intramolecular hydrogen bonding between the indole NH and the formyl oxygen, or between the carboxylic acid proton and the formyl oxygen, could also play a role in stabilizing certain conformations, although intermolecular hydrogen bonding is more common in the solid state.
Spectroscopic Property Prediction: DFT calculations are widely used to predict vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov
Vibrational Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. For this compound, characteristic vibrational modes would be predicted, which are invaluable for experimental characterization.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Indole N-H | 3300 - 3500 | Stretching |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Formyl C=O | 1660 - 1700 | Stretching |
| Carboxylic Acid C=O | 1680 - 1720 | Stretching |
NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra. For the target molecule, the formyl proton would be expected to have a characteristic downfield shift (around 10 ppm), while the aromatic protons would appear in the 7-8.5 ppm range, with their exact shifts influenced by the electronic effects of the substituents. bmrb.iochemicalbook.com The carbonyl carbons of both the formyl and carboxylic acid groups would be predicted to appear significantly downfield in the ¹³C NMR spectrum. bmrb.io
Future Perspectives and Emerging Research Directions for 3 Formyl 1h Indole 6 Carboxylic Acid
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of indole (B1671886) derivatives often involves harsh reaction conditions, stoichiometric reagents, and the use of hazardous solvents, which are environmentally undesirable. livescience.io The future of synthesizing 3-formyl-1H-indole-6-carboxylic acid and its analogs lies in the adoption of green chemistry principles. beilstein-journals.orgresearchgate.net
Key areas of development include:
Biocatalysis: The use of enzymes, such as monoamine oxidases, offers a mild and highly selective method for the aromatization of indoline (B122111) precursors to indoles. livescience.io Future research could focus on engineering enzymes to specifically accommodate substituted indolines that would lead to this compound, thereby reducing the reliance on chemical oxidants.
Flow Chemistry: Continuous flow synthesis provides significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. mdpi.combeilstein-journals.orguc.ptresearchgate.net The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process. beilstein-journals.orgallfordrugs.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. rsc.org Exploring photocatalytic methods for the key bond-forming steps in the synthesis of the indole core or for the introduction of the formyl and carboxylic acid groups could significantly reduce the environmental footprint of the synthesis.
Use of Greener Solvents and Catalysts: Research into replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is crucial. researchgate.net Furthermore, the development of recoverable and reusable catalysts, such as nanocatalysts, can contribute to the sustainability of the synthetic process. researchgate.netorganic-chemistry.orgrsc.org
| Approach | Conventional Methods | Sustainable Alternatives | Potential Benefits |
|---|---|---|---|
| Catalysis | Homogeneous metal catalysts, stoichiometric reagents | Biocatalysts, heterogeneous nanocatalysts, photocatalysts | Higher selectivity, catalyst recyclability, milder conditions |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions | Reduced pollution and health hazards |
| Process | Batch synthesis | Continuous flow synthesis | Improved safety, scalability, and efficiency |
Exploration of New Biological Targets and Therapeutic Modalities
Indole derivatives are known to interact with a wide range of biological targets, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. isfcppharmaspire.comorientjchem.orgmdpi.com The unique structure of this compound makes it an attractive scaffold for the discovery of novel therapeutic agents.
Future research in this area will likely focus on:
Targeting Protein-Protein Interactions: The indole scaffold can serve as a template for designing molecules that disrupt key protein-protein interactions implicated in diseases like cancer.
Enzyme Inhibition: Derivatives of this compound are being investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), which are important targets in oncology. espublisher.comnih.govresearchgate.net
Development of Multi-Target Ligands: The ability to modify both the formyl and carboxylic acid groups allows for the creation of derivatives that can simultaneously interact with multiple biological targets, a strategy that is gaining traction in the treatment of complex diseases. nih.govresearchgate.net
Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral compounds. acs.org Further derivatization of this compound could lead to the discovery of new agents to combat infectious diseases.
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Enzymes | IDO1, EGFR, VEGFR-2, BCL-2 | Oncology, Immunology |
| Receptors | Cysteinyl leukotriene receptor 1 (CysLT1) | Inflammation, Respiratory Diseases |
| Protein-Protein Interactions | Various oncogenic pathways | Oncology |
| Microbial Targets | Bacterial and viral proteins | Infectious Diseases |
Expansion into Supramolecular Chemistry and Nanomaterials
The presence of both a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O in the formyl and carboxylic acid groups), and an aromatic system in this compound makes it an excellent building block for supramolecular assemblies and nanomaterials. aip.org
Emerging research directions include:
Self-Assembly: The molecule's ability to form hydrogen bonds can be exploited to create well-ordered, self-assembled monolayers on surfaces, which could have applications in electronics and sensor technology. aip.org
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous metal-organic frameworks. rsc.orgmdpi.com These MOFs could be designed for applications in gas storage, separation, and catalysis. The formyl group within the pores could be further functionalized to tune the properties of the MOF.
Conductive Polymers: Polyindoles are known for their electronic conductivity. aip.org Derivatives of this compound could be polymerized to create novel conductive materials with tailored properties for use in organic electronics.
Hydrogels: The self-assembly of indole derivatives can lead to the formation of hydrogels with potential applications in drug delivery and tissue engineering. acs.org
Advanced Spectroscopic Characterization Methodologies
A thorough understanding of the structure and dynamics of this compound and its derivatives is essential for their rational design and application. Advanced spectroscopic techniques, coupled with computational methods, will play a crucial role in this endeavor. acs.orgiitj.ac.in
Future research will likely involve:
Multi-dimensional NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) will continue to be vital for the unambiguous structural elucidation of new derivatives. acs.org Dynamic NMR spectroscopy can provide insights into conformational changes and rotational barriers. acs.org
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is essential for accurate mass determination and molecular formula confirmation. nih.gov Advanced techniques like native electrospray ionization mass spectrometry (ESI-MS) and hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be used to study non-covalent interactions with biological macromolecules. researchgate.net
Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). iitj.ac.inmdpi.com This synergy between experimental and computational methods allows for a more detailed understanding of the molecule's electronic structure and properties.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules and their packing in the solid state, providing crucial information about intermolecular interactions. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govgithub.ioresearchgate.netplos.orgmdpi.com These computational tools can accelerate the design and optimization of novel derivatives of this compound.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new derivatives based on their structural features, guiding the synthesis of more potent and selective compounds. espublisher.comresearchgate.netnih.gov
Molecular Docking and Dynamics Simulations: These in silico techniques can predict the binding mode and affinity of derivatives to their biological targets, providing insights into the molecular basis of their activity and aiding in lead optimization. isfcppharmaspire.comorientjchem.orgespublisher.comresearchgate.net
De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with desired properties, expanding the accessible chemical space.
Predictive Models for Physicochemical Properties: Machine learning algorithms can be trained to predict key physicochemical properties such as solubility, permeability, and metabolic stability, helping to identify candidates with better drug-like properties early in the discovery process. isfcppharmaspire.com
| Technique | Application | Expected Outcome |
|---|---|---|
| QSAR | Predicting biological activity from molecular descriptors | Prioritization of synthetic targets with higher predicted potency |
| Molecular Docking | Simulating ligand-protein binding interactions | Understanding binding modes and guiding structural modifications |
| Machine Learning | Predicting ADMET properties and bioactivity | Early identification of candidates with favorable drug-like profiles |
| Generative AI | Designing novel molecular structures | Exploration of new chemical space for innovative drug candidates |
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-formyl-1H-indole-6-carboxylic acid?
The synthesis typically involves sequential functionalization of the indole ring. A practical route starts with a 6-substituted indole (e.g., 6-methyl or 6-bromo). The methyl group at position 6 is oxidized to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions . For formylation at position 3, the Vilsmeier-Haack reaction (POCl₃/DMF) is applied, often requiring protection of the 6-carboxylic acid as a methyl ester to avoid side reactions. Deprotection via hydrolysis (e.g., NaOH/MeOH) yields the final product. Alternative methods include palladium-catalyzed carboxylation of 6-halogenated indoles .
Q. How is the structural integrity of this compound validated experimentally?
Characterization combines spectroscopic and crystallographic methods:
- NMR : The formyl proton appears as a singlet at δ ~9.8–10.2 ppm, while the carboxylic acid proton (if protonated) is observed as a broad peak near δ ~12–13 ppm.
- IR : Distinct stretches for formyl (~1680–1700 cm⁻¹) and carboxylic acid (~1700–1720 cm⁻¹) confirm functional groups.
- X-ray crystallography : Programs like SHELXL refine hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions), critical for resolving dimeric or layered packing motifs observed in related indole derivatives .
Q. What are the typical reactivity patterns of this compound in heterocyclic synthesis?
The formyl group undergoes nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones, while the carboxylic acid participates in esterification or amide coupling. For example, in Scheme 2 of -formyl-1H-indole-2-carboxylic acid reacts with thiazolidinones to yield bioactive thiazolylidene derivatives. Similar reactivity is expected for the 6-carboxylic acid analog, enabling applications in synthesizing fused heterocycles .
Advanced Research Questions
Q. How can competing side reactions during formylation of 6-substituted indoles be minimized?
Competing electrophilic substitution at other positions (e.g., position 5 or 7) is mitigated by steric or electronic directing effects. Protecting the 6-carboxylic acid as a methyl ester reduces its electron-withdrawing impact, favoring formylation at position 3. Solvent choice (e.g., DMF for Vilsmeier-Haack) and temperature control (0–5°C) further suppress side reactions. Post-synthesis HPLC or column chromatography isolates the desired product .
Q. What crystallographic challenges arise when analyzing this compound derivatives, and how are they resolved?
Challenges include twinning, disorder in flexible groups (e.g., formyl), and weak diffraction due to small crystal size. High-resolution data (≤ 0.8 Å) and twin refinement in SHELXL improve model accuracy. For example, in 6-bromo-1H-indole-3-carboxylic acid, hydrogen-bonded dimers required constraints on bond lengths and anisotropic displacement parameters to resolve packing ambiguities .
Q. How does the presence of both formyl and carboxylic acid groups influence the design of multi-step syntheses?
The carboxylic acid may act as a directing group for metal-catalyzed reactions (e.g., C–H activation at position 2 or 4), while the formyl group serves as a handle for conjugating pharmacophores. Protecting the carboxylic acid as a tert-butyl ester or silyl ether during formyl-dependent reactions (e.g., Grignard additions) prevents undesired decarboxylation or side reactions. Deprotection under mild conditions (e.g., TFA for tert-butyl esters) preserves the formyl group .
Q. What analytical methods are critical for resolving contradictory spectral data in derivatives of this compound?
Discrepancies between calculated and observed NMR/IR peaks often arise from tautomerism or solvation effects. Advanced techniques include:
- 2D NMR (HSQC, HMBC) : Assigns coupling between formyl protons and adjacent carbons.
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric forms of the formyl group).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas when isotopic patterns conflict with expected data .
Methodological Considerations
- Data Contradictions : Iterative refinement of synthetic protocols (e.g., adjusting stoichiometry or reaction time) and cross-validation with multiple analytical tools (e.g., XRD + NMR) are essential to address inconsistencies .
- Biological Applications : Derivatives of this compound are explored as intermediates in anticancer and antimicrobial agents, leveraging its dual functional groups for targeted drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
